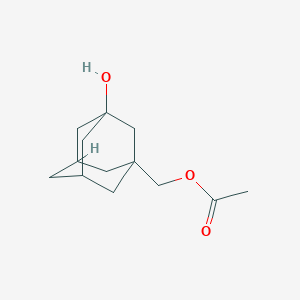

(3-Hydroxyadamantan-1-yl)methyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxy-1-adamantyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-9(14)16-8-12-3-10-2-11(4-12)6-13(15,5-10)7-12/h10-11,15H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHARAGBLXWMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC12CC3CC(C1)CC(C3)(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxyadamantan 1 Yl Methyl Acetate

Established Synthetic Pathways to (3-Hydroxyadamantan-1-yl)methyl acetate (B1210297)

The construction of (3-Hydroxyadamantan-1-yl)methyl acetate typically proceeds through the formation of a key intermediate, (3-hydroxyadamantan-1-yl)methanol, which possesses both a primary and a tertiary hydroxyl group. The subsequent selective esterification of the primary alcohol is a critical step.

Esterification Reactions Utilizing Adamantane (B196018) Alcohol Precursors

A primary route to this compound involves the selective esterification of the primary hydroxyl group of (3-hydroxyadamantan-1-yl)methanol. The precursor diol itself can be synthesized through several methods. One established method is the reduction of 3-hydroxyadamantane-1-carboxylic acid. researchgate.net Another approach involves the hydrolysis of 1-bromo-3-(hydroxymethyl)adamantane. researchgate.net

A convenient two-step procedure starts with the nitroxylation of commercially available adamantan-1-ylmethanol using fuming nitric acid. This reaction introduces nitroxy groups at the tertiary bridgehead positions. The intermediate, 3-(nitroxymethyl)adamantan-1-yl nitrate (B79036), is then reduced, typically with hydrazine (B178648) hydrate, to yield (3-hydroxyadamantan-1-yl)methanol. researchgate.net

| Precursor | Reagents | Product | Reference |

| 3-Hydroxyadamantane-1-carboxylic acid | Reducing agent (e.g., LiAlH4) | (3-Hydroxyadamantan-1-yl)methanol | researchgate.net |

| 1-Bromo-3-(hydroxymethyl)adamantane | H2O | (3-Hydroxyadamantan-1-yl)methanol | researchgate.net |

| Adamantan-1-ylmethanol | 1. Fuming HNO3; 2. Hydrazine hydrate | (3-Hydroxyadamantan-1-yl)methanol | researchgate.net |

| (3-Hydroxyadamantan-1-yl)methanol | Acetic anhydride/catalyst | This compound | General Esterification |

Hydroxylation Strategies for Adamantane Methyl Acetate Derivatives

An alternative conceptual approach involves the direct hydroxylation of an adamantane methyl acetate derivative at the C-3 position. This would entail starting with adamantane-1-methyl acetate and introducing a hydroxyl group at a tertiary bridgehead position. The selective oxidation of a specific C-H bond in the adamantane cage is a significant challenge due to the high bond dissociation energies. nih.gov

Various methods for the hydroxylation of adamantane have been developed, often employing strong oxidizing agents or catalytic systems. However, achieving regioselectivity for the C-3 position in a pre-functionalized adamantane like adamantane-1-methyl acetate would be highly dependent on the directing effects of the existing substituent and the chosen hydroxylation reagent. This route is generally considered less straightforward than the esterification of the pre-formed diol due to potential side reactions and lack of selectivity.

Novel Approaches and Advancements in this compound Synthesis

Recent advancements in synthetic chemistry offer more efficient and environmentally benign routes to compounds like this compound, primarily through the development of novel catalytic systems.

Catalytic Methodologies for Enhanced Synthetic Efficiency and Selectivity

For the selective esterification of the primary alcohol in (3-hydroxyadamantan-1-yl)methanol, modern catalytic methods provide significant advantages over traditional approaches. Hafnium(IV) and zirconium(IV) salts have been reported as highly effective catalysts for the selective esterification of primary alcohols in the presence of secondary or tertiary alcohols. researchgate.net For instance, using a catalytic amount of HfCl₄·(THF)₂ could facilitate the direct condensation of the diol with acetic acid, preferentially forming the primary acetate.

Enzymatic catalysis offers another powerful tool for selective esterification. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-known for their ability to catalyze ester formation with high chemo- and regioselectivity. rsc.orgnih.govresearchgate.net In the case of (3-hydroxyadamantan-1-yl)methanol, a lipase could selectively acylate the less sterically hindered primary hydroxyl group, leaving the tertiary hydroxyl group intact, thus providing a direct and clean route to the final product. rsc.orgresearchgate.net

| Catalyst Type | Example Catalyst | Substrates | Key Advantage | References |

| Lewis Acid | HfCl₄·(THF)₂ | Diol + Carboxylic Acid | High selectivity for primary alcohol | researchgate.net |

| Enzyme (Lipase) | Candida antarctica lipase B (CALB) | Diol + Acyl Donor | High chemo- and regioselectivity, mild conditions | rsc.orgnih.govresearchgate.net |

| Solid Acid | Dried Dowex H⁺/NaI | Diol + Carboxylic Acid | Reusable catalyst, simple work-up | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of this compound synthesis, several strategies can be employed to improve the environmental footprint of the process.

The use of enzymatic catalysts, as mentioned above, is a cornerstone of green chemistry, as it involves mild reaction conditions, high selectivity (reducing byproducts), and the use of a biodegradable catalyst. rsc.org Furthermore, the development of solvent-free esterification reactions or the use of greener solvents like water in micellar systems represents a significant advancement. nih.govrsc.org

Another green approach is the use of reusable solid acid catalysts, such as ion-exchange resins (e.g., Dowex H⁺), which can replace corrosive and difficult-to-remove homogeneous acid catalysts like sulfuric acid in esterification reactions. nih.gov These solid catalysts can be easily separated from the reaction mixture by filtration and reused, minimizing waste and simplifying the purification process. The use of CO₂-expanded alcohols as a reaction medium for esterification is another innovative green chemistry approach that can facilitate product separation and catalyst recycling. rsc.org

Stereoselective and Asymmetric Synthesis Considerations for Adamantane Scaffolds Incorporating this compound Motifs

The parent molecule, this compound, is achiral. However, if the adamantane core is substituted with other groups, it can become chiral. The synthesis of specific stereoisomers of such substituted adamantane derivatives requires stereoselective synthetic methods.

The adamantane skeleton's rigidity allows for the precise spatial arrangement of substituents. nih.gov The stereoselective functionalization of the adamantane cage is an active area of research. Methodologies for the asymmetric synthesis of chiral adamantane derivatives often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

For instance, if a chiral precursor such as an enantiomerically pure substituted adamantane-1,3-diol were used, the subsequent selective esterification would lead to a chiral this compound derivative. The synthesis of chiral 1,3-diols is a well-established field, with numerous biocatalytic and chemocatalytic methods available for their preparation. mdpi.com

Directing groups on the adamantane scaffold can also be used to influence the stereoselectivity of subsequent functionalization reactions. While not directly applicable to the unsubstituted parent compound, these strategies are crucial for the synthesis of more complex, biologically active adamantane derivatives that incorporate the (3-hydroxy...)-methyl acetate motif.

Chemical Reactivity and Transformation Studies of 3 Hydroxyadamantan 1 Yl Methyl Acetate

Reactions Involving the Hydroxyl Group of (3-Hydroxyadamantan-1-yl)methyl acetate (B1210297)

The tertiary hydroxyl group at the bridgehead position of the adamantane (B196018) core is a key site for chemical modification. Its reactivity is influenced by the steric hindrance and electronic properties of the cage-like structure.

The oxidation of the tertiary hydroxyl group in (3-Hydroxyadamantan-1-yl)methyl acetate is a challenging transformation. While tertiary alcohols are generally resistant to oxidation under mild conditions, the adamantane cage can influence reactivity. Research on other adamantane derivatives shows that oxidation of tertiary bridgehead positions is possible, often requiring strong oxidizing agents. For instance, the oxidation of adamantane itself can yield adamantane polyols, including tertiary alcohols, which can be further oxidized under specific catalytic conditions. mdpi.com

Furthermore, studies on related compounds like (3-hydroxyadamantan-1-yl)methanols have demonstrated that the primary alcohol group can be oxidized to a carboxylic acid. researchgate.net This suggests that under appropriate conditions, selective oxidation of the hydroxymethyl precursor to this compound could yield the corresponding carboxylic acid without affecting the tertiary hydroxyl group. However, direct oxidation of the tertiary hydroxyl group of the title compound would likely lead to cage fragmentation under harsh conditions. Milder, more selective oxidation methods, potentially utilizing transition metal catalysts, could theoretically yield the corresponding ketone, 3-oxoadamantan-1-yl)methyl acetate.

Table 1: Potential Oxidation Products of this compound and Related Precursors

| Starting Material | Oxidizing Agent/Conditions | Major Product |

| (3-Hydroxyadamantan-1-yl)methanol | Fuming Nitric Acid | 3-Hydroxyadamantane-1-carboxylic acid researchgate.net |

| This compound | Strong Oxidants (e.g., CrO₃) | Potential for 3-Oxoadamantan-1-yl)methyl acetate or cage fragmentation |

| Adamantane | Various (e.g., H₂O₂/Cu(II) catalyst) | Adamantane polyols (including tertiary alcohols) mdpi.com |

The tertiary hydroxyl group of this compound can undergo etherification, typically under acidic conditions. The mechanism for this reaction generally proceeds via an Sₙ1 pathway, where the alcohol is first protonated to form a good leaving group (water), followed by the formation of a stable tertiary carbocation at the bridgehead position. youtube.comyoutube.com This carbocation is then attacked by a nucleophilic alcohol to form the ether.

The stability of the bridgehead adamantyl cation makes this process feasible. researchgate.net The reaction can be performed with various primary or secondary alcohols to yield a range of unsymmetrical ethers. However, the use of other tertiary alcohols can lead to competitive elimination reactions. masterorganicchemistry.com

Table 2: Representative Etherification Reactions of Tertiary Alcohols

| Tertiary Alcohol | Reagent | Product Type | Mechanism |

| This compound | R-OH, H⁺ | (3-Alkoxyadamantan-1-yl)methyl acetate | Sₙ1 youtube.comyoutube.com |

| tert-Butanol | Methanol, H₂SO₄ | tert-Butyl methyl ether | Sₙ1 youtube.com |

The hydroxyl group of this compound can be further esterified with various carboxylic acids to form a diester. The most common method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of the carboxylic acid or to remove the water formed during the reaction. masterorganicchemistry.com

This reaction allows for the introduction of a wide variety of acyl groups, leading to the synthesis of a diverse library of adamantane-based diesters with potentially unique properties. The reactivity of the tertiary hydroxyl group in this reaction is generally lower than that of primary or secondary alcohols due to steric hindrance.

Reactions Involving the Ester Moiety of this compound

The ester group in this compound is also susceptible to chemical transformations, primarily through nucleophilic acyl substitution.

The ester moiety of this compound can be hydrolyzed back to the corresponding carboxylic acid, (3-hydroxyadamantan-1-yl)acetic acid, and methanol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis proceeds via a mechanism that is the reverse of the Fischer esterification. masterorganicchemistry.com The reaction is reversible, and the position of the equilibrium depends on the concentration of water.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that goes to completion. The kinetics of alkaline hydrolysis of esters are typically second-order, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.orgresearchgate.net Studies on the hydrolysis of other adamantyl-containing esters have shown that the bulky adamantyl group can influence the rate of hydrolysis. nih.gov The steric hindrance provided by the adamantane cage may slow down the rate of nucleophilic attack at the carbonyl carbon.

Table 3: General Parameters for Ester Hydrolysis

| Reaction | Catalyst | Reversibility | Key Kinetic Factor |

| Acid Hydrolysis | H⁺ | Reversible | Equilibrium constant, water concentration scribd.comresearchgate.net |

| Base Hydrolysis (Saponification) | OH⁻ | Irreversible | Second-order rate constant chemrxiv.orgresearchgate.net |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form (3-Hydroxyadamantan-1-yl)methyl R'-oate and methanol.

This reaction is also an equilibrium process. To favor the formation of the desired product, an excess of the new alcohol is typically used, or the lower-boiling alcohol (in this case, methanol) is removed by distillation as it is formed. google.comgoogle.com The principles governing the transesterification of simpler esters like methyl acetate are directly applicable here. researchgate.net The reaction can be used to synthesize a variety of esters of (3-hydroxyadamantan-1-yl)acetic acid from a single precursor.

Reduction Pathways of the Ester Functionality

The ester group in this compound is susceptible to reduction by various reagents to yield the corresponding primary alcohol, (3-hydroxyadamantan-1-yl)methanol. The choice of reducing agent is critical and depends on the desired selectivity and reaction conditions.

Strong nucleophilic reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for the reduction of esters. byjus.comadichemistry.commasterorganicchemistry.com The reaction typically proceeds in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) leaving group to form an intermediate aldehyde, which is then immediately reduced by another equivalent of hydride to the primary alcohol. adichemistry.commasterorganicchemistry.com Given the high reactivity of LiAlH₄, it will reduce the ester without affecting the adamantane cage.

Sodium borohydride (B1222165) (NaBH₄) is generally considered a milder reducing agent than LiAlH₄ and is typically chemoselective for aldehydes and ketones over esters. chegg.com However, the reduction of esters using NaBH₄ can be achieved under specific conditions, such as in the presence of certain additives or at elevated temperatures. researchgate.netresearchgate.net For instance, refluxing a solution of the ester with NaBH₄ in a solvent system like THF-methanol can facilitate the reduction to the corresponding alcohol. researchgate.net This method offers a safer alternative to LiAlH₄, although it may require more forcing conditions.

Catalytic hydrogenation is another important method for ester reduction, often employed in industrial processes for its cost-effectiveness and environmental considerations. acs.orgresearchgate.net This process involves reacting the ester with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Copper-based catalysts, such as copper/silica (Cu/SiO₂) or manganese-modified copper catalysts, have shown high efficiency for the hydrogenation of methyl acetate to ethanol. acs.orgresearchgate.netacs.org Applying this to this compound would be expected to produce (3-hydroxyadamantan-1-yl)methanol and methanol. The reaction conditions, including temperature and pressure, are crucial for achieving high conversion and selectivity. acs.org

| Reducing Agent/System | Typical Solvent | Product | General Conditions | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | (3-hydroxyadamantan-1-yl)methanol | Anhydrous, aprotic conditions | byjus.comadichemistry.commasterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, THF | (3-hydroxyadamantan-1-yl)methanol | Elevated temperature/reflux | researchgate.netresearchgate.net |

| Catalytic Hydrogenation (H₂/Catalyst) | (Varies) | (3-hydroxyadamantan-1-yl)methanol | High pressure, elevated temperature, metal catalyst (e.g., Cu/SiO₂) | acs.orgresearchgate.net |

Transformations at the Adamantane Core of this compound

The adamantane cage of this compound is a robust hydrocarbon framework, but its C-H bonds can be functionalized under specific conditions. Furthermore, the generation of carbocation intermediates can lead to skeletal rearrangements and ring-opening reactions.

Functionalization of Unsubstituted Positions on the Adamantane Cage

The adamantane skeleton in this compound possesses two types of unsubstituted C-H bonds: tertiary (at the bridgehead positions) and secondary (at the methylene (B1212753) bridges). The tertiary C-H bonds are generally more reactive towards radical and cationic functionalization due to the relative stability of the resulting 1-adamantyl radical and cation intermediates. rsc.orgresearchgate.net

Direct C-H functionalization methods, particularly those involving radical intermediates, are powerful tools for modifying the adamantane cage. rsc.org Photoredox catalysis, often in combination with a hydrogen atom transfer (HAT) catalyst, has emerged as a mild and selective method. acs.orgchemrxiv.orgresearchgate.net For instance, a dual catalytic system using an iridium photocatalyst and a quinuclidine-based HAT catalyst can selectively functionalize the tertiary C-H bonds of adamantane derivatives in the presence of various functional groups. nih.gov This approach could be used to introduce alkyl or other functional groups at the C5 and C7 bridgehead positions of this compound.

Oxidative functionalization can also be employed. Reagents like photolytically generated nitrate (B79036) radicals (NO₃•) can abstract hydrogen atoms, showing a strong preference for the bridgehead positions of the adamantane core. acs.org Biotransformation using microbial catalysts, such as certain strains of Pseudomonas, can also achieve selective hydroxylation at the tertiary carbon atoms of the adamantane cage. researchgate.net

| Reaction Type | Reagents/Catalyst System | Position of Functionalization | Potential Product Type | Reference |

|---|---|---|---|---|

| Photocatalytic C-H Alkylation | Ir-photocatalyst, HAT catalyst, Alkene | Bridgehead (tertiary C-H) | Alkyl-substituted adamantane derivative | chemrxiv.orgnih.gov |

| Oxidative Nitration | Cerium(IV) ammonium (B1175870) nitrate, photolysis | Bridgehead (tertiary C-H) | Nitro-substituted adamantane derivative | acs.org |

| Microbial Hydroxylation | Pseudomonas species | Bridgehead (tertiary C-H) | Hydroxy-substituted adamantane derivative | researchgate.net |

Skeletal Rearrangement and Ring-Opening Reactions Under Specific Conditions

The adamantane framework is thermodynamically very stable. However, under strongly acidic conditions, the generation of an adamantyl cation can initiate skeletal rearrangements. rsc.orgrsc.org For example, treatment of a 1-adamantanol (B105290) with concentrated sulfuric acid can lead to an equilibrium with the 2-adamantanol (B149831) via the formation of adamantyl cations and an intermolecular hydride transfer. rsc.orgyork.ac.uk While the starting molecule, this compound, already has a substituent at a bridgehead position, forcing conditions could potentially lead to complex rearrangements. A slower rearrangement mechanism involving the reversible ring-opening of the adamantyl skeleton has also been proposed. rsc.orgrsc.orgyork.ac.uk

Ring-contraction reactions of adamantane derivatives to form noradamantane structures can also occur. rsc.org These transformations often proceed through a cascade reaction initiated by the formation of a carbocation, followed by an intramolecular nucleophilic 1,2-alkyl shift. Such reactions are typically promoted by strong acids like triflic acid. rsc.org

Ring-opening reactions of the adamantane cage are less common due to its high stability but can be achieved. For instance, the second effective approach to synthesizing 1,2-disubstituted adamantanes involves the ring-opening of readily available 1,3-disubstituted adamantane derivatives to yield bicyclo[3.3.1]nonane precursors, which can then be re-cyclized. nih.gov While not a direct ring-opening of the parent compound, this illustrates that the adamantane cage can be chemically opened under controlled conditions.

| Transformation Type | Typical Conditions/Reagents | Intermediate | Potential Outcome | Reference |

|---|---|---|---|---|

| Skeletal Rearrangement | Concentrated H₂SO₄ | Adamantyl cation | Isomerization of substituent positions | rsc.orgrsc.org |

| Ring Contraction | Triflic acid | Carbocation followed by 1,2-alkyl shift | Formation of a noradamantane derivative | rsc.org |

| Ring Opening | (Multi-step synthesis) | (Varies) | Formation of a bicyclo[3.3.1]nonane derivative | nih.gov |

Derivatization Studies and Analog Design Based on 3 Hydroxyadamantan 1 Yl Methyl Acetate

Synthesis of Novel Adamantane (B196018) Esters from (3-Hydroxyadamantan-1-yl)methyl acetate (B1210297)

The tertiary hydroxyl group at the C-3 position of (3-Hydroxyadamantan-1-yl)methyl acetate is a prime site for esterification. This reaction allows for the introduction of a wide variety of acyl groups, thereby modifying the lipophilicity, steric bulk, and potential biological activity of the parent molecule. The synthesis of these novel esters is typically achieved through standard acylation methods, such as reaction with acid chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine, which serves to neutralize the acid byproduct.

Research on the synthesis of esters from structurally similar adamantane diols, such as 5,7-dimethyl-3-hydroxymethyl-1-adamantanol, has demonstrated the feasibility and utility of this approach for creating new diester compounds. researchgate.net The primary acetate group at the C-1 position of the starting material is generally stable under these conditions, allowing for selective acylation at the C-3 hydroxyl. This selective derivatization yields 1,3-disubstituted adamantane derivatives where the two ester functionalities are different, providing a route to complex, non-symmetrical molecules.

The reaction involves the nucleophilic attack of the tertiary alcohol on the electrophilic carbonyl carbon of the acylating agent. The choice of the acyl group can be varied extensively, from simple aliphatic and aromatic chains to more complex moieties containing additional functional groups for subsequent reactions.

| Acylating Agent | Base/Catalyst | Resulting Ester Derivative | Potential Properties/Applications |

| Propionyl chloride | Pyridine | (3-(Propionyloxy)adamantan-1-yl)methyl acetate | Increased lipophilicity |

| Benzoyl chloride | Triethylamine | (3-(Benzoyloxy)adamantan-1-yl)methyl acetate | Introduction of an aromatic moiety |

| Succinic anhydride | DMAP | (3-((4-Oxo-4-hydroxybutanoyl)oxy)adamantan-1-yl)methyl acetate | Introduction of a terminal carboxylic acid |

| Acryloyl chloride | Pyridine | (3-(Acryloyloxy)adamantan-1-yl)methyl acetate | Polymerizable monomer for material science |

Creation of Adamantane Ether Derivatives

The synthesis of ether derivatives from the tertiary hydroxyl group of this compound provides another avenue for structural modification. Two primary methods are applicable for this transformation.

The first is a variation of the Williamson ether synthesis. francis-press.commasterorganicchemistry.combyjus.comwikipedia.org This method involves deprotonating the tertiary alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. masterorganicchemistry.com This alkoxide then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether. wikipedia.org It is crucial to use a primary alkylating agent, as secondary and tertiary halides would lead to competing elimination reactions. masterorganicchemistry.comwikipedia.org

A second approach involves the acid-catalyzed reaction of the adamantane alcohol with another alcohol. Research has shown that 1,3-adamantanediol (B44800) can react directly with phenol (B47542) in the presence of an acid catalyst to form ether linkages. By analogy, this compound can be reacted with various primary or secondary alcohols under strong acid conditions (e.g., sulfuric acid) to yield the desired ether derivatives.

| Reagent(s) | Method | Resulting Ether Derivative |

| 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Williamson Ether Synthesis | (3-Methoxyadamantan-1-yl)methyl acetate |

| 1. Sodium Hydride (NaH) 2. Benzyl Bromide | Williamson Ether Synthesis | (3-(Benzyloxy)adamantan-1-yl)methyl acetate |

| Ethanol, Sulfuric Acid (cat.) | Acid-Catalyzed Dehydration | (3-Ethoxyadamantan-1-yl)methyl acetate |

| Allyl alcohol, Trifluoroacetic Acid (cat.) | Acid-Catalyzed Dehydration | (3-(Allyloxy)adamantan-1-yl)methyl acetate |

Incorporation of Heteroatoms into Modified Adamantane Scaffolds

Introducing heteroatoms such as nitrogen, sulfur, or halogens into the adamantane scaffold can significantly alter the physicochemical and biological properties of the resulting molecules. The tertiary hydroxyl group of this compound is an excellent handle for such transformations.

Nitrogen Incorporation via the Ritter Reaction: The Ritter reaction is a powerful method for converting tertiary alcohols into N-alkyl amides. wikipedia.org The reaction proceeds by treating the alcohol with a nitrile in the presence of a strong acid, like sulfuric or perchloric acid. openochem.orgorganic-chemistry.org The tertiary alcohol readily forms a stable bridgehead carbocation, which is then attacked by the nitrogen of the nitrile to form a nitrilium ion intermediate. missouri.eduyoutube.com Subsequent hydrolysis yields the N-substituted amide. wikipedia.org This method provides direct access to adamantane derivatives containing an amide linkage at the C-3 position.

Halogen and Other Heteroatom Incorporation via Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution. For instance, reaction with thionyl chloride (SOCl₂) can convert the 3-hydroxy group into a 3-chloro group, a transformation demonstrated with 1,3-adamantanediol. Alternatively, the alcohol can be converted to a sulfonate ester (e.g., tosylate or mesylate), which is also an excellent leaving group for substitution reactions. masterorganicchemistry.com The resulting halo- or sulfonyloxy-adamantane can then be treated with various heteroatomic nucleophiles. Given the tertiary nature of the substitution center, these reactions typically proceed through an SN1-like mechanism involving a carbocation intermediate. matanginicollege.ac.in This allows for the introduction of azides (N₃), thiols (SH), cyanides (CN), and other nucleophiles. chemguide.co.uk

| Reaction Type | Reagents | Intermediate/Product | Heteroatom Incorporated |

| Ritter Reaction | Acetonitrile (CH₃CN), H₂SO₄ | N-(3-(Acetoxymethyl)adamantan-1-yl)acetamide | Nitrogen |

| Halogenation | Thionyl Chloride (SOCl₂) | (3-Chloroadamantan-1-yl)methyl acetate | Chlorine |

| Nucleophilic Substitution | 1. p-Toluenesulfonyl chloride 2. Sodium Azide (NaN₃) | (3-Azidoadamantan-1-yl)methyl acetate | Nitrogen (Azide) |

| Nucleophilic Substitution | 1. Methanesulfonyl chloride 2. Sodium thiomethoxide (NaSMe) | (3-(Methylthio)adamantan-1-yl)methyl acetate | Sulfur |

Development of Polyfunctional Adamantane Structures Utilizing this compound as a Precursor

The true synthetic utility of this compound lies in its potential as a building block for more complex, polyfunctional adamantane structures. The derivatization strategies discussed previously can be combined or followed by further transformations to install multiple, distinct functional groups onto the adamantane core. The development of such polyfunctional cage compounds is a significant area of research. researchgate.net

One key strategy involves the selective hydrolysis of the primary acetate ester at the C-1 position. This reaction, typically carried out under basic conditions (e.g., with sodium hydroxide), regenerates the primary hydroxymethyl group, yielding a 1,3-disubstituted adamantane with a new functional group at C-3 and a hydroxyl group at C-1. This new diol can then undergo further selective functionalization.

For example, a derivative synthesized in section 4.1, such as (3-(Benzoyloxy)adamantan-1-yl)methyl acetate, can be selectively hydrolyzed at the primary acetate position. The resulting (3-(benzoyloxy)adamantan-1-yl)methanol offers two different hydroxyl groups—one primary and one (originally) tertiary, now protected as a benzoate (B1203000) ester—for subsequent, orthogonal chemical modifications.

Furthermore, the functional groups introduced in the initial derivatization can themselves be points for further reaction. An ether derivative containing an allyl group (from section 4.2) can undergo olefin metathesis or hydroboration-oxidation. An amide from a Ritter reaction (section 4.3) can be hydrolyzed to a primary amine. These multi-step synthetic sequences allow for the construction of highly complex and precisely functionalized adamantane scaffolds.

| Initial Derivative | Secondary Reaction | Resulting Polyfunctional Structure |

| (3-Azidoadamantan-1-yl)methyl acetate | 1. Hydrolysis (NaOH) 2. Click Reaction (with an alkyne) | (3-(1,2,3-Triazol-1-yl)adamantan-1-yl)methanol derivative |

| (3-(Allyloxy)adamantan-1-yl)methyl acetate | 1. Hydrolysis (NaOH) 2. Dihydroxylation (OsO₄) | 3-((3-(Hydroxymethyl)adamantan-1-yl)oxy)propane-1,2-diol |

| N-(3-(Acetoxymethyl)adamantan-1-yl)acetamide | 1. Hydrolysis (HCl) | (3-Aminoadamantan-1-yl)methanol hydrochloride |

| (3-Chloroadamantan-1-yl)methyl acetate | 1. Hydrolysis (NaOH) 2. Cyanation (KCN) | (3-Cyanoadamantan-1-yl)methanol |

Mechanistic Investigations of Reactions Involving 3 Hydroxyadamantan 1 Yl Methyl Acetate

Elucidation of Reaction Mechanisms for Ester Hydrolysis and Formation with (3-Hydroxyadamantan-1-yl)methyl acetate (B1210297)

The hydrolysis of the ester group in (3-Hydroxyadamantan-1-yl)methyl acetate can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanistic pathway. The reverse reaction, ester formation, typically occurs under acidic catalysis.

Acid-Catalyzed Ester Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that represents the reverse of Fischer esterification. chemistrysteps.comjk-sci.com The reaction is typically performed by heating the ester in the presence of a strong acid catalyst and an excess of water to shift the equilibrium towards the products, (3-hydroxyadamantan-1-yl)methanol and acetic acid. libretexts.orgchemguide.co.uk The most common mechanism for this transformation is the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, which proceeds through a tetrahedral intermediate. ucoz.com

The mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the methoxy group. This is often facilitated by another water molecule and converts the methoxy group into a good leaving group (methanol).

Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and yielding the final carboxylic acid product. chemguide.co.uk

Base-Catalyzed Ester Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields an alcohol and the salt of the carboxylic acid. masterorganicchemistry.com The term saponification originates from its use in soap production from fats (which are esters). khanacademy.org The irreversibility is a key advantage of this method, as the reaction goes to completion. chemistrysteps.comyoutube.com The mechanism is classified as a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway.

The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide (B78521): The strong nucleophile, a hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate. jk-sci.com

Elimination of the Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. This step forms the carboxylic acid.

Irreversible Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step forms methanol and the carboxylate salt, driving the equilibrium to completion. masterorganicchemistry.comyoutube.com

Protonation (Workup): To obtain the final (3-hydroxyadamantan-1-yl)methanol and acetic acid products, a final acidic workup step is required to protonate the carboxylate salt.

Fischer Esterification

The formation of this compound from (3-hydroxyadamantan-1-yl)methanol and acetic acid follows the Fischer esterification mechanism, which is the microscopic reverse of the AAC2 hydrolysis mechanism. youtube.com The reaction is carried out by heating the alcohol and carboxylic acid with an acid catalyst, often with the removal of water to drive the equilibrium towards the ester product.

| Reaction | Catalyst | Key Features | Products (before workup) |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Reversible; requires excess water | (3-hydroxyadamantan-1-yl)methanol, Acetic acid |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH, KOH) | Irreversible; goes to completion | (3-hydroxyadamantan-1-yl)methanol, Sodium acetate |

| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | Reversible; requires removal of water | This compound, Water |

Mechanistic Pathways of Hydroxyl Group Transformations on the Adamantane (B196018) Derivative

The tertiary hydroxyl group at the bridgehead position of the adamantane cage is sterically hindered and resistant to oxidation that would require the formation of a planar carbonyl group. Therefore, transformations typically focus on converting the hydroxyl group into a better leaving group, facilitating nucleophilic substitution reactions.

Conversion to an Adamantyl Halide

The hydroxyl group can be converted to a halide (e.g., chloride or bromide), which is an excellent leaving group. For instance, reaction with thionyl chloride (SOCl₂) can produce (1-(acetoxymethyl)adamantan-3-yl) chloride.

The mechanism proceeds via the formation of a chlorosulfite intermediate:

Nucleophilic Attack: The oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

Chloride Ion Elimination: A chloride ion is eliminated from the sulfur atom.

Deprotonation: Pyridine (B92270) or another weak base removes the proton from the oxonium ion, forming a neutral chlorosulfite ester intermediate.

Internal Nucleophilic Attack (Sₙi): The chlorosulfite intermediate undergoes an internal nucleophilic substitution where the chloride ion attacks the adamantyl carbon from the same side as the leaving group, which decomposes to sulfur dioxide (SO₂) and a chloride ion. This Sₙi (substitution nucleophilic internal) mechanism results in the retention of configuration.

Conversion to a Sulfonate Ester

Another common strategy is the conversion of the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, often compared to halides. The reaction involves treating the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine.

The mechanism is as follows:

Nucleophilic Attack: The alcohol oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Chloride Elimination: A chloride ion is displaced from the sulfur atom.

Deprotonation: The base (pyridine) removes the proton from the resulting oxonium ion to yield the stable sulfonate ester. The adamantane derivative is now primed for subsequent nucleophilic substitution reactions at the bridgehead position.

Studies on Adamantane Cage Functionalization Mechanisms Initiated from this compound

The robust sp³-hybridized framework of the adamantane cage allows for functionalization at its other bridgehead (tertiary C-H) positions. These reactions often proceed through high-energy intermediates like carbocations or radicals. nih.gov The presence of the hydroxyl and ester groups can influence the regioselectivity of these functionalization reactions.

Cationic Mechanisms

Under strongly acidic or superacidic conditions, the tertiary hydroxyl group can be protonated and lost as a water molecule, generating a tertiary carbocation at the bridgehead position. While this cation could be attacked by a nucleophile, it can also initiate a cascade of hydride and alkyl shifts, characteristic of adamantane chemistry, potentially leading to rearranged products. nih.gov More controlled functionalization can be achieved by targeting the other bridgehead C-H bonds. For example, in the presence of a strong electrophile, a hydride can be abstracted from an unsubstituted bridgehead position to form a new adamantyl cation, which is then trapped by a nucleophile. The electron-withdrawing nature of the ester and hydroxyl groups would likely deactivate the adamantane cage towards such electrophilic attack, making harsh conditions necessary.

Radical-Mediated Mechanisms

Direct C-H functionalization via radical pathways is a powerful tool for modifying the adamantane skeleton. researchgate.netchemrxiv.org These reactions offer a way to selectively functionalize the strong tertiary C-H bonds. chemrxiv.org

A plausible mechanistic pathway involves:

Hydrogen Atom Abstraction (HAT): A potent radical initiator, often generated photochemically or thermally, abstracts a hydrogen atom from one of the unsubstituted tertiary (bridgehead) positions of the adamantane cage. This step is highly selective for the tertiary C-H bonds due to their lower bond dissociation energy compared to the secondary (methylene) C-H bonds.

Formation of Adamantyl Radical: This HAT step generates a tertiary adamantyl radical intermediate. This radical is relatively stable due to the σ-donation from adjacent C-C bonds.

Radical Trapping: The adamantyl radical can then be trapped by another reagent. For example, it can add to an electron-deficient alkene in a Giese addition or be oxidized to a carbocation and then trapped by a nucleophile. This two-step sequence allows for the installation of a new functional group at a previously unfunctionalized bridgehead position.

Role of Catalysts and Solvents in Modulating Reaction Pathways and Selectivity

The choice of catalysts and solvents is critical in controlling the rate, yield, and selectivity of reactions involving this compound.

Catalysts

In ester hydrolysis , the catalyst is fundamental. Homogeneous acid catalysts (e.g., H₂SO₄) and base catalysts (e.g., NaOH) are effective but can be difficult to separate from the reaction mixture. ucoz.comarkat-usa.org Heterogeneous catalysts, such as solid acidic ion-exchange resins (e.g., Amberlyst, Dowex-50), offer a significant practical advantage. jk-sci.comripublication.com These resins contain sulfonic acid groups that act as proton sources, catalyzing the hydrolysis via the same AAC2 mechanism as soluble acids. rsc.orgresearchgate.net The key benefits are the ease of catalyst removal by simple filtration and the potential for catalyst recycling, making the process more efficient and environmentally friendly. dupont.comrsc.org

For cage functionalization , the catalyst's role is to generate the reactive intermediate selectively. In radical reactions, a photocatalyst can be used to generate the hydrogen-abstracting radical under mild conditions, offering high selectivity for the tertiary C-H bonds while tolerating the existing functional groups. researchgate.netchemrxiv.org

Solvents

The solvent plays a crucial role in stabilizing reactants, intermediates, and transition states. In base-catalyzed ester hydrolysis , the reaction rate is highly dependent on the solvent system. ias.ac.in The reaction involves a negatively charged nucleophile (OH⁻) and a neutral ester. The transition state is also negatively charged but the charge is more dispersed.

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate the hydroxide nucleophile through hydrogen bonding, creating a solvent shell that lowers its energy and reduces its reactivity, thus slowing the reaction. arkat-usa.org

Polar Aprotic Solvents (e.g., DMSO, acetone): In mixtures with water, these solvents are less effective at solvating the hydroxide ion. This leaves the nucleophile more "naked" and reactive, leading to a significant increase in the hydrolysis rate. ias.ac.in

In acid-catalyzed hydrolysis , polar protic solvents are generally used as they are required to participate in the reaction and are effective at stabilizing the charged tetrahedral intermediate. ias.ac.in

The table below summarizes the expected effects of different catalysts and solvents on the hydrolysis of this compound.

| Reaction | Catalyst Type | Solvent System | Expected Effect on Reaction Rate | Rationale |

| Base-Catalyzed Hydrolysis | Homogeneous Base (NaOH) | Water/Ethanol | Moderate | Protic solvent solvates and stabilizes OH⁻, reducing its nucleophilicity. |

| Base-Catalyzed Hydrolysis | Homogeneous Base (NaOH) | Water/DMSO | High | Aprotic co-solvent poorly solvates OH⁻, increasing its effective nucleophilicity. |

| Acid-Catalyzed Hydrolysis | Homogeneous Acid (HCl) | Water/Dioxane | Moderate to High | Polar solvent stabilizes charged intermediates; excess water required. ias.ac.in |

| Acid-Catalyzed Hydrolysis | Heterogeneous Acid (Ion-Exchange Resin) | Water | High | Provides high local concentration of H⁺ sites; easy separation. rsc.org |

Advanced Spectroscopic and Analytical Methodologies for Research on 3 Hydroxyadamantan 1 Yl Methyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of (3-Hydroxyadamantan-1-yl)methyl acetate (B1210297) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The adamantane (B196018) cage protons typically appear as a series of complex multiplets in the upfield region (approximately 1.5-2.5 ppm). The methylene (B1212753) protons of the -CH₂- group adjacent to the ester are expected to resonate as a singlet, shifted downfield due to the electron-withdrawing effect of the acetate group. The methyl protons of the acetate group (-OCOCH₃) would also appear as a sharp singlet, typically around 2.1 ppm. researchgate.net The proton of the hydroxyl group (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The rigid, symmetrical nature of the adamantane core simplifies the spectrum to an extent. Key expected signals include the quaternary carbons of the adamantane cage (C1 and C3), the methylene (-CH₂-) and methine (-CH-) carbons of the cage, the methylene carbon of the methyl acetate substituent, the carbonyl carbon of the ester, and the methyl carbon of the acetate group. researchgate.netresearchgate.net For related (3-hydroxyadamantan-1-yl)methanols, the quaternary carbon attached to the hydroxyl group is typically observed around 68-69 ppm. researchgate.net The carbonyl carbon of the acetate group is expected in the far downfield region (around 170-171 ppm). researchgate.netlibretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Adamantane CH₂ | 1.50-1.80 (m) | ~30-45 |

| Adamantane CH | ~2.20 (br s) | ~35-40 |

| Adamantane C-OH (C3) | - | ~68-70 |

| Adamantane C-CH₂OAc (C1) | - | ~35-40 |

| -CH₂-OAc | ~3.80 (s) | ~65-70 |

| -OH | Variable (br s) | - |

| -C(O)CH₃ | ~2.10 (s) | ~21 |

Note: Predicted values are based on data from analogous adamantane derivatives and methyl acetate. researchgate.netresearchgate.netresearchgate.netresearchgate.netlibretexts.org Actual values may vary depending on solvent and experimental conditions.

Conformational Analysis: The adamantane skeleton is exceptionally rigid, meaning conformational analysis primarily concerns the orientation of the substituents. NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm spatial proximities between protons, although the fixed geometry of the cage limits conformational freedom.

Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Isotopic Profiling

Mass spectrometry is indispensable for determining the molecular weight and investigating the fragmentation pathways of (3-Hydroxyadamantan-1-yl)methyl acetate. Electron Ionization (EI) is a common technique that would provide a detailed fragmentation pattern.

The molecular ion peak [M]⁺ would be observed, confirming the compound's molecular weight. The fragmentation of adamantane derivatives is often characterized by cleavage at the substituent groups and fragmentation of the cage structure itself. Key fragmentation pathways for this compound would likely involve:

Loss of the acetoxy group: Cleavage of the C-O bond to lose a ·CH₃COO radical.

Loss of acetic acid: Elimination of a neutral CH₃COOH molecule.

Cleavage of the methyl acetate side chain: Fragmentation leading to ions corresponding to the adamantanol core.

Retro-Diels-Alder reactions: Characteristic fragmentation of the adamantane cage under higher energy conditions.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of the elemental composition, confirming the molecular formula. Isotopic profiling, observing the M+1 and M+2 peaks arising from the natural abundance of ¹³C and ¹⁸O, further corroborates the elemental formula.

Interactive Data Table: Predicted Key Fragments in EI-MS

| m/z (predicted) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 224 | [C₁₃H₂₀O₃]⁺ | Molecular Ion [M]⁺ |

| 165 | [C₁₁H₁₇O]⁺ | [M - CH₃COO]⁺ |

| 152 | [C₁₀H₁₆O]⁺ | Adamantanol cation |

| 135 | [C₁₀H₁₅]⁺ | Dehydration of adamantanol cation |

| 79, 93, 107 | Various | Adamantane cage fragments |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to confirm the presence of key functional groups by identifying their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands:

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

Strong C-H stretching vibrations just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹), characteristic of the adamantane cage. researchgate.net

A very strong, sharp absorption band around 1735-1750 cm⁻¹ due to the C=O stretching of the ester functional group. researchgate.netdocbrown.info

A strong C-O stretching band for the ester group in the 1000-1300 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric C-H stretching and deformation modes of the adamantane cage are often strong and well-defined. The C=O stretch of the ester is also observable.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | IR |

| Adamantane C-H | C-H Stretch | 2850-2950 (strong) | IR, Raman |

| Ester (C=O) | C=O Stretch | 1735-1750 (strong, sharp) | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

For crystalline samples, single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.

Studies on analogous adamantane derivatives, such as 3-Hydroxyadamantane-1-acetic acid and 1-acetyl-3-hydroxyadamantane, have demonstrated the importance of intermolecular hydrogen bonding in their crystal structures. nih.govnih.gov It is highly probable that this compound would also exhibit significant intermolecular hydrogen bonding. The hydroxyl group (-OH) would act as a hydrogen bond donor, while the carbonyl oxygen of the acetate group (C=O) and the hydroxyl oxygen could act as hydrogen bond acceptors. These interactions would likely lead to the formation of extended networks, such as chains or sheets, which dictate the crystal packing and influence the material's physical properties. nih.gov The analysis would provide exact coordinates for each atom, confirming the connectivity and stereochemistry established by NMR.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling its purification and purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is well-suited for the analysis and purification of this moderately polar compound. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would likely provide good separation. nih.gov A UV detector could be used if an appropriate chromophore is present or introduced via derivatization; otherwise, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer would be required.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful analytical tool. nih.gov LC-MS allows for the separation of components in a mixture followed by their immediate identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov This technique is invaluable for identifying trace impurities during purity assessment and for tracking the consumption of reactants and the formation of products during synthesis (reaction monitoring). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its hydroxyl group, this compound may have limited volatility and could undergo thermal degradation in a hot GC injector. However, analysis by GC-MS is possible after derivatization of the hydroxyl group (e.g., silylation) to increase its volatility and thermal stability. jmaterenvironsci.com GC-MS provides excellent separation efficiency and allows for the identification of volatile impurities. nih.govthepharmajournal.com

Theoretical and Computational Chemistry Studies of 3 Hydroxyadamantan 1 Yl Methyl Acetate

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Electrostatic Potential

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of adamantane (B196018) derivatives. dergipark.org.tr For (3-Hydroxyadamantan-1-yl)methyl acetate (B1210297), these calculations provide fundamental insights into its three-dimensional arrangement and charge distribution.

The adamantane core of the molecule is characterized by its rigid, strain-free cage structure, with C-C bond lengths typically around 1.54 Å and C-C-C bond angles close to the ideal tetrahedral angle of 109.5°. nih.govuva.es The substituents at the 1 and 3 positions, a methyl acetate group and a hydroxyl group respectively, introduce polarity and potential for hydrogen bonding.

DFT calculations can be used to obtain a precise optimized geometry. For analogous adamantyl esters, it has been shown that the bond distances involving the heteroatoms in the ester group are consistent regardless of the other substituents on the adamantane cage. nih.gov The molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, highlights the electron-rich and electron-deficient regions of the molecule. For (3-Hydroxyadamantan-1-yl)methyl acetate, the MEP would be expected to show negative potential (electron-rich regions) around the oxygen atoms of the hydroxyl and ester groups, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor.

Table 1: Predicted Geometrical Parameters of this compound based on DFT Calculations of Analogous Adamantyl Esters.

| Parameter | Predicted Value | Reference for Analogy |

|---|---|---|

| Adamantane C-C Bond Length | ~1.54 Å | nih.gov |

| Adamantane C-C-C Bond Angle | ~109.5° | uva.es |

| C-O (ester) Bond Length | ~1.35-1.45 Å | nih.gov |

| C=O (ester) Bond Length | ~1.20-1.22 Å | nih.gov |

| C-O-H (hydroxyl) Bond Angle | ~105-109° | dergipark.org.tr |

Note: The values presented are based on typical bond lengths and angles found in computationally studied adamantane derivatives and esters and serve as an educated prediction for the title compound.

Conformational Analysis and Energy Landscapes of this compound

The adamantane cage itself is conformationally rigid. youtube.com Therefore, the conformational flexibility of this compound arises primarily from the rotation of the methyl acetate and hydroxyl substituents. The rotation around the C-O bonds of the ester group and the C-O bond of the hydroxyl group gives rise to different conformers with varying energies.

Conformational analysis of similar adamantane derivatives has been performed using molecular mechanics and DFT calculations to identify low-energy conformers. nih.gov For this compound, the key dihedral angles to consider are those around the C1-C(H2)-O-C(=O) and C3-O-H bonds. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the ester moiety.

The energy landscape of this molecule would likely show several local minima corresponding to different orientations of the substituents. The global minimum would represent the most stable conformation. Computational studies on other adamantyl esters have shown that different conformers can exist, with energy differences of a few kcal/mol. acs.org

Prediction of Reactivity, Reaction Pathways, and Transition States

Computational chemistry can predict the reactivity of a molecule by examining its frontier molecular orbitals (HOMO and LUMO) and other reactivity descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. dergipark.org.tr

For this compound, the HOMO is likely to be localized on the oxygen atoms of the hydroxyl and ester groups, making these the most probable sites for electrophilic attack. The LUMO may be centered around the carbonyl carbon of the ester group, suggesting its susceptibility to nucleophilic attack.

Theoretical calculations can also be used to model reaction pathways and identify transition states. For example, the hydrolysis of the ester group is a common reaction for such compounds. researchgate.net Computational modeling could elucidate the mechanism of this reaction, whether it proceeds via an acid-catalyzed or base-catalyzed pathway, and determine the activation energies involved. Most reactions involving the adamantane cage itself tend to occur at the tertiary carbon positions. wikipedia.org

Molecular Dynamics Simulations for Solvent Interactions and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solvent environment, providing insights into solvation, aggregation, and interactions with other molecules. tandfonline.comsemanticscholar.org An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute.

The hydrophobic adamantane cage would be expected to have a structured layer of water molecules around it, while the polar hydroxyl and ester groups would form specific hydrogen bonds with the surrounding water molecules. rsc.orgacs.org MD simulations can provide quantitative information about these interactions, such as the radial distribution functions of water around different parts of the solute and the average number of hydrogen bonds.

The setup for such a simulation would typically involve placing a single molecule of this compound in a box of water molecules and then running the simulation for a sufficient length of time (e.g., nanoseconds) to observe its dynamic behavior. acs.org The choice of force field is crucial for the accuracy of the simulation, with specialized force fields available for organic molecules and water. rsc.org These simulations can also be used to calculate properties like the solvation free energy, which is a measure of the molecule's solubility. semanticscholar.org

Strategic Applications of 3 Hydroxyadamantan 1 Yl Methyl Acetate in Advanced Organic Synthesis

Utilization as a Building Block for Complex Adamantane (B196018) Architectures and Polycyclic Compounds

The rigid, three-dimensional structure of the adamantane core makes it an attractive scaffold for the construction of complex, polycyclic molecules. The "(3-Hydroxyadamantan-1-yl)methyl acetate" molecule offers two distinct points for chemical modification: the tertiary hydroxyl group and the methyl acetate (B1210297) group.

The hydroxyl group at the 3-position can be readily converted into other functional groups, such as halides or azides, or it can be used directly in esterification or etherification reactions. This allows for the attachment of other molecular fragments, leading to more complex adamantane-based structures. For instance, it could be reacted with a variety of di- or poly-functional molecules to create larger, cage-like architectures.

The methyl acetate group at the 1-position provides another handle for synthetic transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride, amide, or other derivatives. This functionality is crucial for linking the adamantane core to other molecules or for building up more intricate polycyclic systems. The presence of these two functional groups at different bridgehead positions (1 and 3) allows for controlled, stepwise synthesis, enabling the construction of unsymmetrically substituted adamantane derivatives with a high degree of precision.

Precursor in the Synthesis of Specialty Chemicals with Defined Structural Features

The unique physicochemical properties imparted by the adamantane cage—such as high thermal stability, lipophilicity, and rigidity—make it a valuable component in the design of specialty chemicals. "this compound" can serve as a key precursor for such materials.

For example, the lipophilic nature of the adamantane unit can be exploited in the synthesis of novel surfactants or lubricants. The hydroxyl and acetate functionalities can be modified to introduce hydrophilic heads, leading to amphiphilic molecules with potential applications in materials science or as phase-transfer catalysts.

Furthermore, the rigid adamantane scaffold can be used as a core for the synthesis of dendrimers or other highly branched molecules. By selectively manipulating the hydroxyl and acetate groups, successive generations of branching units can be added, leading to macromolecules with well-defined structures and functionalities. These specialty chemicals could find use in drug delivery, catalysis, or as molecular recognition agents.

| Potential Specialty Chemical | Synthetic Strategy from this compound | Potential Application |

| Adamantane-based Surfactants | Esterification/etherification of the hydroxyl group and hydrolysis of the acetate followed by amidation. | Emulsifiers, detergents, phase-transfer catalysts. |

| Dendrimer Core | Stepwise reaction at both hydroxyl and hydrolyzed acetate functionalities to build branched structures. | Drug delivery, nanoscale reactors. |

| Liquid Crystals | Attachment of mesogenic units to the adamantane scaffold via the functional groups. | Display technologies. |

Role in the Development of New Materials, including Polymers and Supramolecular Frameworks

Adamantane-containing polymers are known for their enhanced thermal stability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Hydroxyadamantan-1-yl)methyl acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of adamantane derivatives often involves Lewis acid-catalyzed reactions. For example, homoadamantene can be converted to methyladamantane derivatives using ZnI₂ or similar catalysts under mild conditions (25°C). A modified Evans-Sundermeyer reaction using trimethylsilyl cyanide and LiAlH₄ reduction has been effective for introducing isotopic labels (e.g., ^13C) into adamantane frameworks, achieving yields >95% for intermediate steps . Purification via fractional distillation or recrystallization is critical for isolating the acetate ester.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ^1H and ^13C NMR are essential for confirming regioselectivity and stereochemistry. For example, ^13C NMR of homoadamantene derivatives shows distinct signals at 138.1 ppm (olefinic carbons) and 32–37 ppm (bridgehead carbons) .

- Mass Spectrometry : High-resolution MS (e.g., exact mass 224.1273 g/mol) validates molecular composition, particularly for isotopically labeled variants .

- IR Spectroscopy : Hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) stretches confirm functional groups.

Q. How does the hydrolysis of this compound proceed under acidic vs. basic conditions?

- Methodological Answer : Hydrolysis kinetics follow first-order dependence on ester concentration. For methyl acetate analogs, rate constants () range from s⁻¹ (neutral) to s⁻¹ (acid-catalyzed) at 25°C. Experimental validation involves monitoring alkali consumption during saponification (Table 1) .

Table 1 : Hydrolysis Rate Constants for Methyl Acetate Analogs

| Condition | (s⁻¹) | Temperature | Reference |

|---|---|---|---|

| Neutral (H₂O) | 25°C | ||

| 0.1 M HCl | 25°C |

Advanced Research Questions

Q. How can ^13C isotopic labeling elucidate the metabolic pathways or reaction mechanisms of this compound?

- Methodological Answer : Incorporating ^13C at specific positions (e.g., C-4 of homoadamantene) enables tracking via NMR or MS. For example, homoadamantene-4-^13C synthesized via trimethylsilyl cyanide-^13C reacts with methyllithium to yield labeled derivatives, confirming intermediates in acid-catalyzed rearrangements . Kinetic isotope effects (KIEs) can further resolve rate-determining steps in hydrolysis or hydrogenation.

Q. What computational strategies predict the stereoelectronic effects of the adamantane backbone on acetate reactivity?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model steric hindrance and charge distribution. For rigid adamantane frameworks, the C-3 hydroxy group creates a steric barrier, slowing nucleophilic attack at the ester carbonyl. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities in enzyme interactions, such as esterase-mediated hydrolysis .

Q. How do catalytic systems (e.g., Cu/Zn or Pd-Fe) influence hydrogenation or decarbonylation of this compound?

- Methodological Answer : Cu-based catalysts (e.g., Cu-Zn/Al₂O₃) facilitate hydrogenation of acetates to alcohols at 150–200°C and 5–10 bar H₂. Pd-Fe bimetallic catalysts (e.g., Pd-Fe/MWCNTs) enhance selectivity for decarbonylation to adamantane derivatives, with turnover frequencies (TOF) >50 h⁻¹. Kinetic studies require gas chromatography (GC) to monitor product distributions .

Q. How can researchers resolve contradictions in reported reaction rates or product distributions for adamantane acetate derivatives?

- Methodological Answer : Discrepancies often arise from impurities in Lewis acid catalysts (e.g., ZnI₂ vs. AlCl₃) or solvent effects. Systematic reproducibility protocols include:

- Control Experiments : Replicate reactions under inert (N₂/Ar) vs. ambient conditions.

- Advanced Analytics : Use LC-MS/MS to detect trace byproducts (e.g., oxiranemethanol derivatives) .

- Statistical Analysis : Apply response surface methodology (RSM) to optimize variables (temperature, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.